1,5-dimethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine
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Overview
Description
1,5-dimethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with methyl and isobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with 2-methylpropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
1,5-dimethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-1H-pyrazole: Lacks the isobutyl group, making it less hydrophobic.
N-(2-methylpropyl)-1H-pyrazol-4-amine: Lacks the methyl groups on the pyrazole ring, affecting its steric properties.
1,5-dimethyl-N-(2-ethylpropyl)-1H-pyrazol-4-amine: Similar structure but with an ethyl group instead of a methyl group, altering its chemical reactivity.
Uniqueness
1,5-dimethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1,5-dimethyl-N-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-7(2)5-10-9-6-11-12(4)8(9)3/h6-7,10H,5H2,1-4H3 |
InChI Key |
PNXJVHOKYWYFET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC(C)C |
Origin of Product |
United States |
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